molecular formula C17H13N3O3 B11695484 N'-benzoyl-2-oxo-2H-chromene-3-carbohydrazonamide

N'-benzoyl-2-oxo-2H-chromene-3-carbohydrazonamide

Katalognummer: B11695484
Molekulargewicht: 307.30 g/mol
InChI-Schlüssel: GYMNJLWVUOXJCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE typically involves the reaction of 2-oxo-2H-chromene-3-carbohydrazide with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This action disrupts the viral replication cycle, making it a potential antiviral agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’~3~-BENZOYL-2-OXO-2H-CHROMENE-3-CARBOHYDRAZONAMIDE is unique due to its specific benzoyl group, which imparts distinct chemical and biological properties. Its potential as an HIV-1 integrase inhibitor and its use as a fluorescent probe highlight its versatility and importance in scientific research .

Eigenschaften

Molekularformel

C17H13N3O3

Molekulargewicht

307.30 g/mol

IUPAC-Name

N-[(Z)-[amino-(2-oxochromen-3-yl)methylidene]amino]benzamide

InChI

InChI=1S/C17H13N3O3/c18-15(19-20-16(21)11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)23-17(13)22/h1-10H,(H2,18,19)(H,20,21)

InChI-Schlüssel

GYMNJLWVUOXJCB-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)N/N=C(/C2=CC3=CC=CC=C3OC2=O)\N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NN=C(C2=CC3=CC=CC=C3OC2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.